N-Isopropylpyridin-4-amine
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Overview
Description
N-Isopropylpyridin-4-amine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals, natural products, and functional materials . This compound is particularly notable for its applications in organic synthesis and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridin-4-amine typically involves the reaction of pyridine with isopropylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the reaction of tetrahydrofuran with an acetic acid solution of hydrogen bromide to form an intermediate, followed by reaction with isopropylamine, is a method that offers high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-Isopropylpyridin-4-amine has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in its potential therapeutic applications for neurological disorders.
Comparison with Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve signal conduction.
Pyridine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Dihydropyridines: Used as calcium channel blockers in the treatment of hypertension.
Uniqueness: N-Isopropylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit potassium channels sets it apart from other pyridine derivatives, making it a valuable compound in both research and potential therapeutic applications.
Properties
CAS No. |
179339-89-0 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
InChI Key |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
Canonical SMILES |
CC(C)NC1=CC=NC=C1 |
Synonyms |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origin of Product |
United States |
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